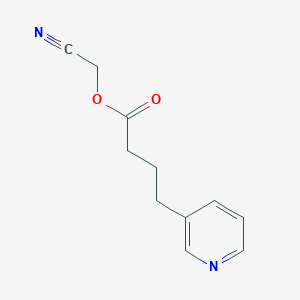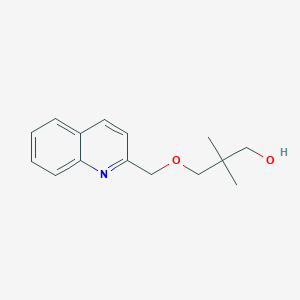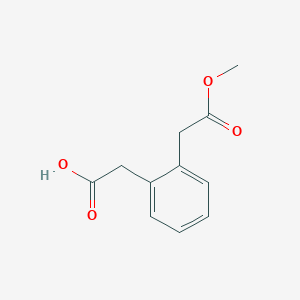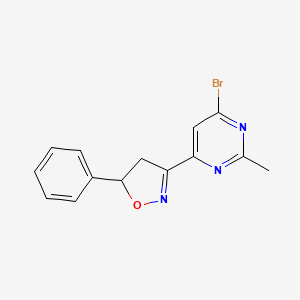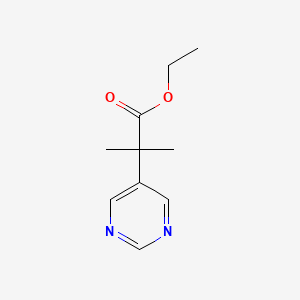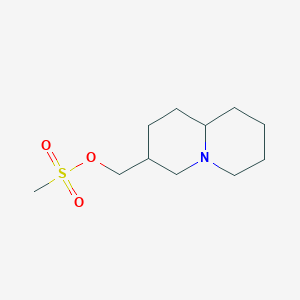
octahydro-2H-quinolizine-3-ylmethyl methanesulfonate
描述
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate is a chemical compound with a complex structure, often used in various scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-quinolizine-3-ylmethyl methanesulfonate typically involves multiple steps, starting with the preparation of the quinolizidine core. This core is then functionalized with a methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality products.
化学反应分析
Types of Reactions
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of octahydro-2H-quinolizine-3-ylmethyl methanesulfonate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
Quinolizidine derivatives: These compounds share a similar core structure but differ in their functional groups.
Methanesulfonate esters: Compounds with a methanesulfonate group attached to different core structures.
Uniqueness
Octahydro-2H-quinolizin-3-ylmethyl methanesulfonate is unique due to its specific combination of the quinolizidine core and the methanesulfonate group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
属性
分子式 |
C11H21NO3S |
|---|---|
分子量 |
247.36 g/mol |
IUPAC 名称 |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ylmethyl methanesulfonate |
InChI |
InChI=1S/C11H21NO3S/c1-16(13,14)15-9-10-5-6-11-4-2-3-7-12(11)8-10/h10-11H,2-9H2,1H3 |
InChI 键 |
ZDDTZBRXPNHJLU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1CCC2CCCCN2C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
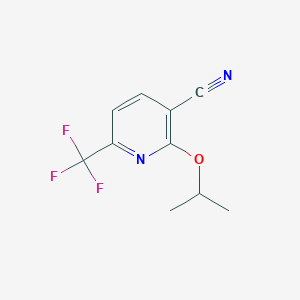

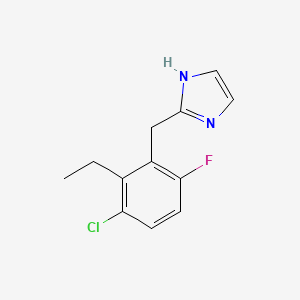

![4-(o-Fluorophenyl)-1,2-dihydrothieno[2,3-d]pyrimidin-2-one](/img/structure/B8370145.png)
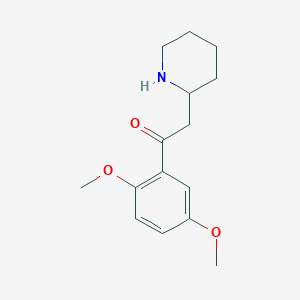
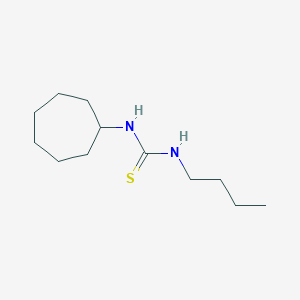
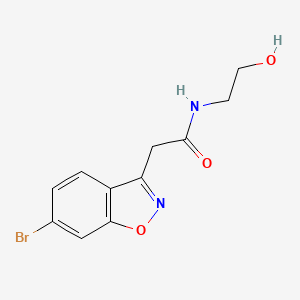
![3-[(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine](/img/structure/B8370190.png)
